

Application Notes and Protocols for HDAC1-IN-7 in Cancer Cell Lines

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Compound of Interest

Compound Name: HDAC1-IN-7

Cat. No.: B15584687

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Introduction

HDAC1-IN-7, also referred to as "compound 9," is a potent inhibitor of Histone Deacetylase 1 (HDAC1), an enzyme frequently overexpressed in various cancers and a key regulator of epigenetic modifications. As an analog of the approved drug Tucidinostat (Chidamide), **HDAC1-IN-7** holds significant promise for investigation in cancer research.^[1] This document provides detailed application notes and experimental protocols for the utilization of **HDAC1-IN-7** in cancer cell lines, focusing on its mechanism of action, and methods to assess its impact on cell viability, apoptosis, and protein expression.

Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In cancer, the dysregulation of HDAC activity leads to aberrant gene expression, promoting tumor growth and survival. **HDAC1-IN-7**, by inhibiting HDAC1, is expected to increase histone acetylation, leading to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.

Product Information

| Property | Value | Source |
|-------------------|--|--------|
| Alternative Name | Compound 9 | [2] |
| CAS Number | 794552-20-8 | [2] |
| Molecular Formula | C ₂₂ H ₁₇ N ₃ O ₄ S | [2] |
| Molecular Weight | 419.45 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 100 mg/mL (requires sonication) | [2] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2] |

Mechanism of Action

HDAC1-IN-7 functions as a competitive inhibitor at the active site of HDAC1, preventing the deacetylation of its substrates. This leads to an accumulation of acetylated histones, particularly on lysine residues of histone H3. The increased acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, resulting in the altered expression of genes involved in key cellular processes such as the cell cycle, apoptosis, and differentiation. Published data indicates that **HDAC1-IN-7** inhibits the acetylation of histone H3 and induces apoptosis in human colon cancer cell lines.[1]

Quantitative Data

There are conflicting reports regarding the in vitro potency of **HDAC1-IN-7**. Researchers should be aware of these discrepancies when designing experiments.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of **HDAC1-IN-7**

| Target | IC ₅₀ | Source |
|--------|------------------|---------------------|
| HDAC1 | 0.957 μ M | [2] |
| HDAC1 | 95 nM | [1] |
| HDAC2 | 160 nM | [1] |
| HDAC3 | 67 nM | [1] |
| HDAC8 | 733 nM | [1] |
| HDAC10 | 78 nM | [1] |
| HDAC11 | 432 nM | [1] |

Note: The significant difference in reported IC₅₀ values for HDAC1 highlights the importance of in-house validation of inhibitor potency.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of **HDAC1-IN-7** on cancer cell lines.

Cell Viability Assay (MTT or WST-1)

This assay determines the effect of **HDAC1-IN-7** on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

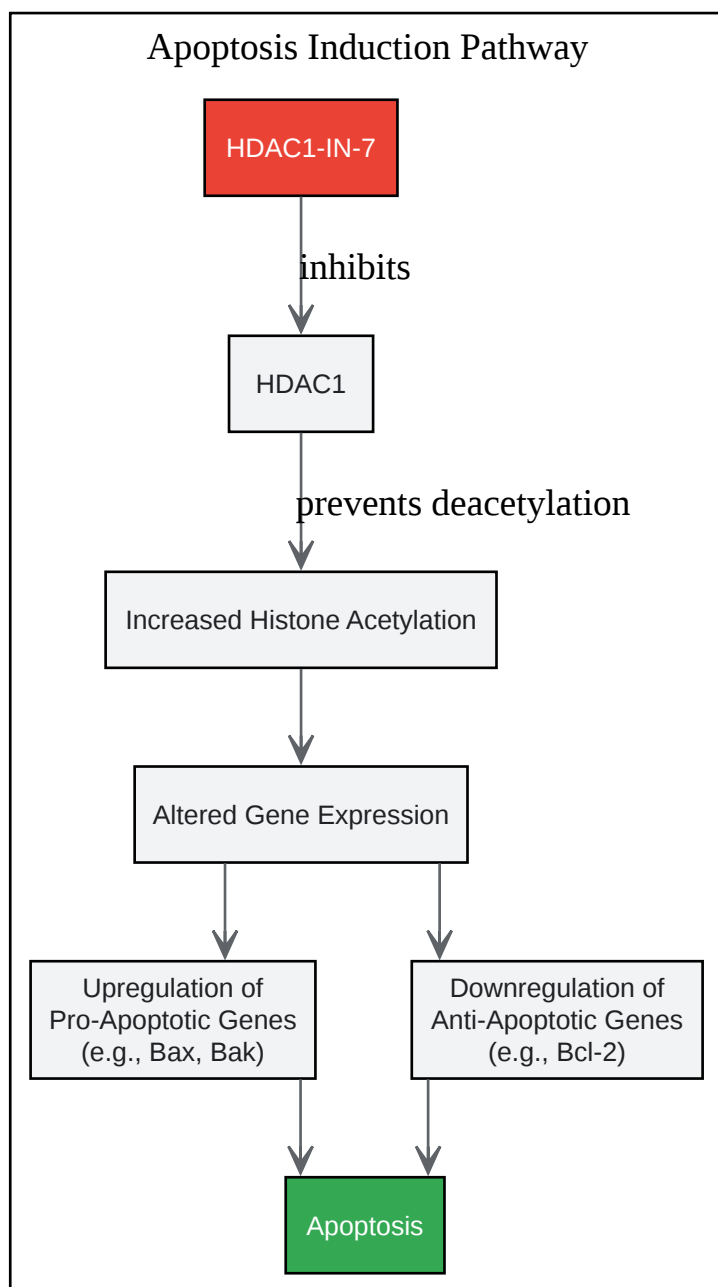
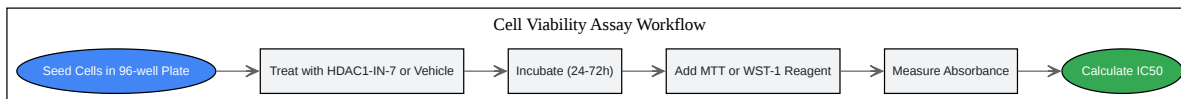
Materials:

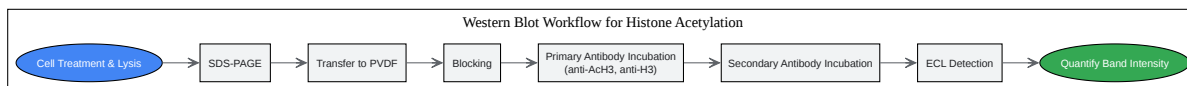
- Cancer cell line of interest
- Complete cell culture medium
- **HDAC1-IN-7**
- DMSO (vehicle control)
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
- Solubilization buffer (for MTT)
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare a 2X serial dilution of **HDAC1-IN-7** in complete medium. Remove the medium from the wells and add 100 μ L of the diluted compound or vehicle control (DMSO, final concentration \leq 0.1%).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT/WST-1 Addition:
 - For MTT: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
 - For WST-1: Add 10 μ L of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
- Measurement:
 - For MTT: Add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C. Measure the absorbance at 570 nm.
 - For WST-1: Measure the absorbance at 450 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.





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References

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